Cas no 123334-01-0 (4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate;hydrate)

4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate hydrate is a zwitterionic compound featuring a pyridinium-phenolate structure, notable for its strong solvatochromic properties. This makes it valuable as a polarity probe in spectroscopic studies, particularly for determining solvent polarity through UV-Vis absorption shifts. The hydrate form enhances stability and handling in laboratory settings. Its extended conjugation and charge separation contribute to a high sensitivity to microenvironmental changes, useful in photophysical research and material science applications. The compound’s well-defined structure and consistent performance make it a reliable tool for investigating solvent effects, reaction mechanisms, and polymer characterization.
4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate;hydrate structure
123334-01-0 structure
Product name:4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate;hydrate
CAS No:123334-01-0
MF:C29H23NO2
MW:417.498427629471
CID:1214644
PubChem ID:16212101

4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate;hydrate Chemical and Physical Properties

Names and Identifiers

    • 1-(4-hydroxyphenyl)-2,4,6-triphenyl-pyridinium oh
    • 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium hydroxide inner salt hydrate
    • 4-(2,4,6-TRIPHENYLPYRIDIN-1-IUM-1-YL)PHENOLATE HYDRATE
    • 1-(4-HYDROXYPHENYL)-2 4 6-TRIPHENYL-
    • E79347
    • 4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate;hydrate
    • 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium hydroxide inner salt hydrate, 97%
    • 123334-01-0
    • AKOS015913304
    • AKOS024370938
    • 4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate xhydrate
    • Inchi: InChI=1S/C29H21NO.H2O/c31-27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24;/h1-21H;1H2
    • InChI Key: HQSBVGMHCCDFTK-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[O-])C5=CC=CC=C5.O

Computed Properties

  • Exact Mass: 417.172878976g/mol
  • Monoisotopic Mass: 417.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 4
  • Complexity: 495
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.9Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 193-195℃
  • Solubility: Not determined

4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate;hydrate Security Information

4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate;hydrate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-213264-500 mg
1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium hydroxide inner salt,
123334-01-0
500mg
¥1504.00 2023-06-01
eNovation Chemicals LLC
Y1241825-250mg
1-(4-HYDROXYPHENYL)-2 4 6-TRIPHENYL-
123334-01-0 97%
250mg
$170 2025-02-25
eNovation Chemicals LLC
Y1241825-1g
1-(4-HYDROXYPHENYL)-2 4 6-TRIPHENYL-
123334-01-0 97%
1g
$450 2025-02-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03280-500mg
1-(4-hydroxyphenyl)-2,4,6-triphenyl-pyridinium oh
123334-01-0
500mg
¥848.0 2021-09-03
eNovation Chemicals LLC
Y1241825-1g
1-(4-HYDROXYPHENYL)-2 4 6-TRIPHENYL-
123334-01-0 97%
1g
$450 2024-06-08
SHENG KE LU SI SHENG WU JI SHU
sc-213264-500mg
1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium hydroxide inner salt,
123334-01-0
500mg
¥1504.00 2023-09-05
eNovation Chemicals LLC
Y1241825-250mg
1-(4-HYDROXYPHENYL)-2 4 6-TRIPHENYL-
123334-01-0 97%
250mg
$170 2024-06-08
eNovation Chemicals LLC
Y1241825-1g
1-(4-HYDROXYPHENYL)-2 4 6-TRIPHENYL-
123334-01-0 97%
1g
$450 2025-02-18
eNovation Chemicals LLC
Y1241825-250mg
1-(4-HYDROXYPHENYL)-2 4 6-TRIPHENYL-
123334-01-0 97%
250mg
$170 2025-02-18

Additional information on 4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate;hydrate

Introduction to 4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate;hydrate (CAS No: 123334-01-0)

The compound 4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate;hydrate, identified by its CAS number 123334-01-0, represents a significant advancement in the field of pharmaceutical chemistry. This organometallic derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry and materials science. The presence of a triphenylpyridinium core and a phenolate moiety imparts distinct electronic and steric characteristics, making it a versatile candidate for various biochemical interactions.

In recent years, the study of heterocyclic compounds has seen remarkable progress, particularly in the development of novel therapeutic agents. The 2,4,6-Triphenylpyridin-1-ium moiety in this compound is particularly noteworthy, as it contributes to its stability and reactivity under diverse conditions. This feature has been exploited in several research endeavors aimed at designing more efficient catalysts and luminescent materials. The phenolate group further enhances the compound's solubility and bioavailability, which are critical factors in drug design.

One of the most exciting applications of 4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate;hydrate is in the realm of photodynamic therapy (PDT). Recent studies have demonstrated that this compound exhibits strong light-absorbing properties, particularly in the visible spectrum. This characteristic makes it an excellent candidate for developing new photosensitizers that can be used to target and destroy cancer cells. The hydrous form of the compound also ensures better dispersion in biological systems, facilitating more uniform distribution during therapeutic applications.

The synthesis of 4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate;hydrate involves a multi-step process that requires precise control over reaction conditions. The triphenylpyridinium cation is typically synthesized through alkylation reactions involving pyridine derivatives. Subsequent reaction with a phenol derivative yields the desired phenolate salt. The inclusion of water molecules as hydrates stabilizes the compound and enhances its solubility in polar solvents.

In terms of biological activity, preliminary studies have shown that this compound exhibits inhibitory effects on certain enzymes associated with inflammation and oxidative stress. These findings are particularly intriguing given the growing interest in developing drugs that can modulate these pathways without significant side effects. The phenolate group's ability to act as a hydrogen bond acceptor further enhances its interaction with biological targets, making it a promising candidate for drug development.

The material properties of 4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate;hydrate also make it suitable for applications beyond pharmaceuticals. For instance, its luminescent properties have been explored in the development of organic light-emitting diodes (OLEDs) and sensors. The triphenylpyridinium core contributes to its ability to emit light efficiently when excited by UV or visible light. This property has been utilized in designing novel optoelectronic devices that require high quantum yields and long lifetimes.

The compound's stability under various environmental conditions is another key factor contributing to its versatility. Unlike many organic compounds that degrade rapidly under UV light or high temperatures, 4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate;hydrate maintains its structural integrity and functional properties over extended periods. This stability is crucial for both pharmaceutical applications, where long shelf life is essential, and industrial applications where consistent performance is required.

The hydrous form of the compound also plays a role in its practicality for various applications. Water molecules can act as a buffer against pH changes and can enhance interactions with biological systems. This makes the compound more compatible with aqueous environments found in biological tissues and solutions. Additionally, the hydrous form can be easily formulated into different delivery systems, such as injectables or oral formulations, further expanding its potential uses.

In conclusion, 4-(2,4,6-Triphenylpyridin-1-ium-1-yl)phenolate;hydrate (CAS No: 123334-01-0) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features and functional properties make it an attractive candidate for various applications ranging from photodynamic therapy to optoelectronic devices. Ongoing research continues to uncover new ways to utilize this compound effectively across multiple domains.

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